Indolo[2,3-b]quinoxalines are a class of heterocyclic compounds characterized by a fused indole and quinoxaline ring system. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties [, , , , , , , ].
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, known for its significant biological activities, particularly in cancer research. This compound is characterized by its unique molecular structure, which includes a bromine atom and a methyl group, contributing to its reactivity and biological properties.
The synthesis of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by bromination and methylation reactions. This synthetic pathway has been documented in various studies highlighting its utility in biological applications and material science .
This compound is classified as an indoloquinoxaline derivative, which is recognized for its potential in medicinal chemistry, particularly as an anticancer agent due to its ability to intercalate DNA and disrupt cellular processes. It is also explored for applications in optoelectronics and redox flow batteries due to its stability and solubility characteristics .
The synthesis of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline can be summarized in the following steps:
The molecular formula of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is . The compound features a fused indole and quinoxaline ring system with specific substituents that enhance its chemical reactivity.
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical properties for specific applications.
The primary mechanism of action for 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline involves:
The compound has demonstrated high solubility and stability in laboratory settings, indicating good bioavailability which is essential for therapeutic efficacy .
9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline features a planar tetracyclic system formed by fusion of indole and quinoxaline rings, with bromine and methyl groups strategically positioned at C9 and N6, respectively. The molecular formula (C15H10BrN3) establishes a base molecular weight of 298.14 g/mol, with the methyl substituent adding 15 g/mol versus the unmethylated analog [2] . The SMILES notation (BrC1=CC(C2=NC3=CC=CC=C3N=C2N4C)=C4C=C1.C) confirms bromine attachment at C9 and methyl functionalization at the quinoxaline nitrogen (N6), distinguishing it from positional isomers [2].
This architecture creates a pronounced donor-acceptor (D-A) system: the electron-rich indole subunit donates electron density to the electron-deficient brominated quinoxaline moiety. This intramolecular charge transfer (ICT) character profoundly influences optical and electronic behavior [10]. The methyl group at N6 enhances solubility in organic solvents compared to unmethylated analogs, facilitating synthetic manipulation while minimally perturbing the conjugated π-system [10].
Table 1: Fundamental Molecular Properties of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 57743-36-9 | [2] [4] |
Molecular Formula | C15H10BrN3 | |
Molecular Weight (g/mol) | 313.16 | |
Melting Point | 337–338°C | [4] |
Storage Conditions | Sealed, dry, 2–8°C | [2] |
Density | 1.725 g/cm³ (predicted) |
Synthetic access to this compound primarily utilizes palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution reactions on 9-bromo-6H-indolo[2,3-b]quinoxaline precursors, enabling efficient introduction of the methyl group at N6 [10].
NMR Spectroscopy: 1H NMR analysis reveals distinct resonances: the N6-methyl group appears as a sharp singlet near δ 3.85–4.05 ppm. Aromatic protons display characteristic patterns between δ 7.50–9.20 ppm, with the deshielded H-11 proton adjacent to the quinoxaline nitrogen typically observed downfield (δ > 8.80 ppm). The bromine atom induces significant anisotropic shifts, particularly for protons near C9 [10]. 13C NMR confirms ~15 signals, including the methyl carbon (δ ~32–35 ppm) and carbonyl carbons when present in derivatives [10].
IR Spectroscopy: Key absorptions include N-H stretching (~3400 cm−1, weak, for unsubstituted indolic N1 if present in analogs), aromatic C-H stretches (~3050 cm−1), C=N stretches (quinoxaline ring, ~1580–1620 cm−1), and aromatic C=C stretches (~1480–1520 cm−1). The absence of C=O stretches confirms the non-carbonylated core [10].
UV-Vis Spectroscopy: This chromophore exhibits strong ICT absorption bands in the 350–420 nm range (ε > 10,000 M−1cm−1), solvatochromically shifting with solvent polarity—a hallmark of its D-A character. A higher-energy band (~260–300 nm) arises from π→π* transitions within the fused ring system [10].
Mass Spectrometry: High-resolution MS (ESI or EI+) shows the molecular ion cluster [M+H]+/[M]•+ at m/z 313.00/312.00 (for 79Br) and 315.00/314.00 (for 81Br), confirming the molecular formula. Characteristic fragmentation involves loss of Br• (yielding [M–Br]+ at m/z 234/236) followed by sequential losses of HCN or C2H2 [10].
Table 2: Key Spectroscopic Signatures of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline
Technique | Key Features |
---|---|
1H NMR | N-CH3: δ ~3.85–4.05 ppm (s, 3H); Aromatic H: δ 7.50–9.20 ppm (m, 7H) |
13C NMR | N-CH3: δ ~32–35 ppm; Aromatic C: δ 110–150 ppm; C9 (Br-attached): δ ~115–120 ppm |
IR | 3050 cm⁻¹ (ar. C-H); 1580–1620 cm⁻¹ (C=N); 1480–1520 cm⁻¹ (C=C) |
UV-Vis | λmax (ICT): 350–420 nm; λmax (π-π*): 260–300 nm |
MS (HR) | [M+H]+: m/z 313.00/315.00 (calc. for C15H11BrN3); [M–Br]+: m/z 234.08 |
While single-crystal X-ray diffraction data specifically for 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline remains unreported in the surveyed literature, its high melting point (337–338°C) strongly suggests significant crystallinity and close molecular packing [4]. Insights can be extrapolated from related structures:
The unmethylated analog 9-bromo-6H-indolo[2,3-b]quinoxaline and other halogenated derivatives crystallize in monoclinic or triclinic systems with molecules adopting near-perfect planar conformations (deviation < 0.1 Å across fused rings). Intermolecular interactions are dominated by π-π stacking (face-to-face distances ~3.4–3.6 Å) and weak C-H···N/Br hydrogen bonds [4] . The methyl group at N6 is expected to project perpendicularly from the plane, potentially disrupting symmetrical π-stacking observed in unmethylated analogs, leading to altered slip-parallel or herringbone arrangements. The bromine atom participates in type II halogen···halogen contacts or weak C-H···Br interactions, influencing crystal morphology . Absolute planarity of the core renders the molecule achiral. No stereoisomers exist, though rotational freedom of the N6-methyl group creates conformational isomers with negligible energetic differences.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations reveal key electronic features [10]:
Table 3: Computed Electronic Properties of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7